molecular formula C21H23F2NO2 B5493672 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol

4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol

Cat. No. B5493672
M. Wt: 359.4 g/mol
InChI Key: CQUWCANRCCJXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol, also known as Difelikefalin, is a synthetic opioid peptide that is currently being researched for its potential use in pain management. It belongs to the class of drugs known as kappa-opioid receptor agonists, which have been found to have analgesic effects without the risk of addiction or respiratory depression associated with traditional opioids.

Mechanism of Action

4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenoln works by binding to the kappa-opioid receptor in the brain and spinal cord. This binding activates a signaling pathway that leads to the inhibition of pain transmission. Unlike traditional opioids, which bind to mu-opioid receptors and can cause respiratory depression and addiction, 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenoln has a lower risk of these side effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenoln has been found to have other physiological effects. Studies have shown that it can reduce inflammation and oxidative stress, as well as improve cognitive function in animal models of Alzheimer's disease. It has also been found to have anti-depressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenoln in lab experiments is its low risk of addiction and respiratory depression compared to traditional opioids. This makes it a safer option for researchers and animals involved in the studies. However, one limitation is that it is still in the early stages of research and its full potential has not yet been realized.

Future Directions

There are several future directions for research on 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenoln. One area of focus is on its potential use in the treatment of chronic pain, which is a major public health issue. Another area of interest is its potential use in the treatment of addiction, as it has been found to have a lower risk of addiction compared to traditional opioids. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenoln involves the use of solid-phase peptide synthesis, which is a widely used method for the production of peptides. This process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. The final product is then cleaved from the support and purified.

Scientific Research Applications

4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenoln has been the subject of numerous scientific studies, with a focus on its potential use as a pain management tool. Studies have shown that it is effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been found to have a lower risk of addiction and respiratory depression compared to traditional opioids.

properties

IUPAC Name

[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-(4-hydroxy-3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2NO2/c1-14-11-17(7-9-20(14)25)21(26)24-10-2-3-15(13-24)4-5-16-6-8-18(22)12-19(16)23/h6-9,11-12,15,25H,2-5,10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUWCANRCCJXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC(C2)CCC3=C(C=C(C=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({3-[2-(2,4-Difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol

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